2-chloro-3-methyl-5-nitrobenzoic acid
Description
Properties
CAS No. |
154257-82-6 |
|---|---|
Molecular Formula |
C8H6ClNO4 |
Molecular Weight |
215.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 3 Methyl 5 Nitrobenzoic Acid and Its Analogues
Established Synthetic Routes for Related Halogenated and Nitrated Benzoic Acids
The synthesis of halogenated and nitrated benzoic acids, including the target compound 2-chloro-3-methyl-5-nitrobenzoic acid, relies on fundamental reactions in organic chemistry. These established routes provide the foundation for creating complex, multi-substituted aromatic systems.
Electrophilic Nitration Strategies for Precursor Aromatic Systems
Electrophilic aromatic substitution (SEAr) is a cornerstone for the functionalization of aromatic rings. wikipedia.org The nitration of a precursor molecule, such as 2-chloro-3-methylbenzoic acid, is the most direct conceptual route to forming 2-chloro-3-methyl-5-nitrobenzoic acid. This reaction typically involves the use of a potent nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. byjus.com
The role of sulfuric acid is to act as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comlibretexts.orgjove.com The aromatic π-electron system of the benzoic acid derivative then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.comyoutube.com A weak base, such as water, then removes a proton from the ring, restoring aromaticity and yielding the nitroaromatic product. masterorganicchemistry.comyoutube.com
The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring. In the case of a precursor like 2-chloro-3-methylbenzoic acid, the substituents present competing influences:
Carboxylic Acid (-COOH): This group is deactivating and a meta-director. youtube.comtruman.edu
Chlorine (-Cl): This is a deactivating group but an ortho, para-director.
Methyl (-CH₃): This is an activating group and an ortho, para-director.
The synthesis of the related compound, 2-chloro-5-nitrobenzoic acid, is achieved by the nitration of o-chlorobenzoic acid. prepchem.compatsnap.com In this process, the temperature is carefully controlled to prevent the formation of by-products. prepchem.com Similarly, the nitration of benzoic acid itself primarily yields m-nitrobenzoic acid, demonstrating the directing power of the carboxyl group. youtube.comorgsyn.org For the synthesis of 2-chloro-3-methyl-5-nitrobenzoic acid, the nitration would occur at the position that is meta to the carboxylic acid and para to the methyl group, which is also activated by the ortho-chloro substituent.
| Precursor | Reagents | Key Conditions | Major Product | Yield | Reference |
| o-Chlorobenzoic Acid | HNO₃, H₂SO₄ | Below 0°C | 2-Chloro-5-nitrobenzoic acid | 92% | prepchem.com |
| Benzoic Acid | HNO₃, H₂SO₄ | Cold | 3-Nitrobenzoic acid | High | truman.edu |
| Methyl Benzoate | HNO₃, H₂SO₄ | - | Methyl m-nitrobenzoate | High | orgsyn.org |
Nucleophilic Aromatic Substitution in Chloro-Substituted Benzoic Acids
While electrophilic substitutions are common for many aromatic compounds, aryl halides that contain strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). libretexts.org This reaction pathway is crucial for modifying chloro-substituted benzoic acids that are already nitrated.
The SNAr mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The presence of a strong electron-withdrawing group, such as a nitro group (NO₂), in the ortho or para position relative to the leaving group is essential. This positioning allows the negative charge of the intermediate to be delocalized onto the nitro group, thereby stabilizing it. libretexts.org The leaving group is subsequently eliminated, and the aromaticity of the ring is restored.
A practical example of this is the microwave-assisted, catalyst-free amination of 2-chloro-5-nitrobenzoic acid. nih.gov In this reaction, various aliphatic and aromatic amines act as nucleophiles, displacing the chloride to form N-substituted 5-nitroanthranilic acid derivatives in high yields within minutes. nih.gov This demonstrates that the chloro group in a nitrated benzoic acid is susceptible to nucleophilic attack, a key strategy for synthesizing analogues.
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
| 2-Chloro-5-nitrobenzoic acid | Various Amines | Microwave, 80-120°C, 5-30 min | N-substituted 5-nitroanthranilic acids | Up to >99% | nih.gov |
| 2,4,6-Trinitrochlorobenzene | NaOH (aq) | Room Temperature | 2,4,6-Trinitrophenol | N/A | libretexts.org |
| p-Chloronitrobenzene | OH⁻ | 130°C | p-Nitrophenol | N/A | libretexts.org |
Directed Ortho Metalation (DoM) Approaches and Related Regioselective Functionalization
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of substituted aromatic compounds. organic-chemistry.org This method overcomes the limitations of classical electrophilic substitution, allowing for the synthesis of specific isomers that are otherwise difficult to access. acs.org In the context of benzoic acids, the carboxylic acid group itself can act as a directed metalation group (DMG).
The process involves treating an unprotected benzoic acid with a strong lithium amide base, such as s-butyllithium (s-BuLi) in the presence of tetramethylethylenediamine (TMEDA), at low temperatures. acs.orgnih.gov The base selectively removes a proton from the position ortho to the carboxylate group, forming a dianionic intermediate. acs.orgorganic-chemistry.orgacs.org This lithiated species can then be trapped by a variety of electrophiles, allowing for the precise installation of a functional group at the ortho position.
Studies on 2-methoxybenzoic acid have shown that the choice of base can even reverse the regioselectivity, providing access to different isomers from the same starting material. acs.orgnih.gov While DoM traditionally targets the ortho position, other transition-metal-catalyzed C-H functionalization reactions have been developed to target the meta and para positions of benzoic acid derivatives, further expanding the toolkit for creating highly substituted aromatic acids. scispace.comresearchgate.netnih.gov These regioselective methods are invaluable for constructing the specific substitution patterns found in complex molecules like 2-chloro-3-methyl-5-nitrobenzoic acid and its analogues.
| Substrate | Reagents | Position Functionalized | Electrophile | Reference |
| 2-Methoxybenzoic acid | s-BuLi/TMEDA | Ortho to -COOH (C6) | Various | acs.orgnih.gov |
| 2-Methoxybenzoic acid | n-BuLi/t-BuOK | Ortho to -OCH₃ (C3) | Various | acs.orgnih.gov |
| Benzoic acids | [Ru(p-cymene)Cl₂]₂, K₃PO₄ | Ortho | Allyl acetates | nih.gov |
| Benzoic acids | Co(hfacac)₂, O₂, Ce(SO₄)₂ | Ortho | Alkynes, Styrenes | nih.gov |
Advanced Synthesis Techniques and Green Chemistry Applications
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods. These "green chemistry" approaches are increasingly being applied to the synthesis of complex organic molecules, including halogenated nitrobenzoic acids.
Metal Catalyst-Free Amination Reactions in Superheated Water
A significant goal in green chemistry is to reduce or eliminate the use of heavy metal catalysts and volatile organic solvents. One innovative approach is the use of water as a reaction medium. Research has demonstrated that catalyst-free amination of carboxylic acids can be achieved in water microdroplets at room temperature. researchgate.net
In this method, an aqueous solution of a benzoic acid and an amine is sprayed to form microdroplets. Hydroxyl radicals, generated in situ at the air-water interface of the microdroplets, are believed to initiate the reaction. researchgate.net The proposed mechanism involves the formation of an isocyanate intermediate via a Lossen rearrangement, which is then hydrolyzed to deliver the final aniline (B41778) product. researchgate.net This technique allows for the conversion of various aromatic acids into N-substituted anilines in a single step without the need for metal catalysts or organic solvents, representing a significant advancement in sustainable synthesis. researchgate.net
Microwave-Assisted and Ultrasonic Synthesis Enhancements
Microwave and ultrasonic irradiation are two energy sources that can dramatically accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. ijprdjournal.comdtic.mil
Microwave-assisted synthesis utilizes microwave energy to heat reactions rapidly and uniformly. ijprdjournal.com This technique has been successfully applied to the synthesis of nitrobenzoic acid derivatives. For example, the synthesis of N-substituted 5-nitroanthranilic acids from 2-chloro-5-nitrobenzoic acid was achieved in 5-30 minutes with yields up to >99% under microwave irradiation, without any added solvent or catalyst. nih.gov Another example is the synthesis of o-nitrobenzoic acid from o-nitrotoluene, which is significantly expedited by microwave heating. google.com
Ultrasonic synthesis , or sonochemistry, uses the energy from acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to drive chemical reactions. dtic.mil This method has been shown to be effective for the nitration of aromatic compounds. An efficient, environmentally friendly protocol for the nitration of various aromatic compounds at room temperature has been developed using ultrasonic irradiation in the presence of a recyclable nanocatalyst. nih.gov Ultrasound has also been used to enhance the reduction of nitroaromatics to anilines, with reactions often completing in under an hour. nsf.gov These advanced techniques offer powerful and green alternatives for the synthesis of 2-chloro-3-methyl-5-nitrobenzoic acid and its analogues.
| Technique | Reaction Type | Substrate | Key Advantages | Reference |
| Microwave | Amination | 2-Chloro-5-nitrobenzoic acid | Catalyst-free, solvent-free, rapid (5-30 min), high yield (>99%) | nih.gov |
| Microwave | Oxidation | o-Nitrotoluene | Reduced time (2-60 min), high selectivity and yield | google.com |
| Ultrasound | Nitration | Aromatic Compounds | Room temperature, eco-friendly media, recyclable catalyst | nih.gov |
| Ultrasound | Reduction | Nitroaromatics | Rapid (10-60 min), aerobic conditions, high yields | nsf.gov |
Biocatalytic Routes and Chemoenzymatic Transformations
While traditional chemical synthesis methods for nitroaromatic compounds often involve harsh conditions, such as the use of strong acids and high temperatures, the field of biocatalysis offers milder and more selective alternatives. digitellinc.com Chemoenzymatic approaches, which combine enzymatic reactions with conventional chemical steps, are gaining prominence for their potential to create complex molecules with high precision. nih.gov
Currently, there is limited specific literature on the direct biocatalytic synthesis of 2-chloro-3-methyl-5-nitrobenzoic acid. However, the principles of enzymatic nitration of aromatic compounds suggest potential pathways. Enzymes such as cytochrome P450 monooxygenases have been shown to catalyze the direct nitration of aromatic rings. nih.gov For instance, the bacterial cytochrome P450 enzyme TxtE can install a nitro group at the C4 position of the indole (B1671886) ring of L-tryptophan. nih.gov Engineering such enzymes could potentially adapt their substrate specificity to accept substituted benzoic acids or their precursors.
Another avenue is the use of peroxidases. Horseradish peroxidase (HRP), in the presence of hydrogen peroxide and a nitrite (B80452) source, can facilitate the nitration of electron-rich aromatic compounds. digitellinc.com The applicability of this system to a substrate like 3-chloro-5-methylbenzoic acid would depend on the electronic properties conferred by the existing substituents.
Lipases, another class of versatile enzymes, are widely used in chemoenzymatic synthesis, primarily for their ability to catalyze esterification, hydrolysis, and aminolysis reactions in organic solvents. nih.govresearchgate.netresearchgate.netnih.gov While not directly involved in nitration, lipases could be employed in the synthesis of precursors or in the resolution of racemic mixtures of analogues, contributing to a chemoenzymatic pathway. For example, a lipase (B570770) could be used to selectively esterify a chiral precursor, allowing for the separation of enantiomers.
The development of specific biocatalytic or chemoenzymatic routes for 2-chloro-3-methyl-5-nitrobenzoic acid remains an area for future research. The potential benefits of increased selectivity, milder reaction conditions, and reduced environmental impact make it a compelling field of investigation.
Isolation and Purification Strategies for 2-Chloro-3-methyl-5-nitrobenzoic Acid
The synthesis of 2-chloro-3-methyl-5-nitrobenzoic acid, typically through the nitration of 2-chloro-3-methylbenzoic acid, often results in a mixture of isomers. The separation of the desired product from these isomers and other impurities is a critical step in obtaining a high-purity compound.
Chromatographic Separation Techniques for Isomeric Mixtures
Chromatography is a powerful technique for the separation of closely related isomers. quora.comresearchgate.net High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis and purification of nitrobenzoic acid isomers. doi.orgnih.govsielc.com The choice of stationary phase, mobile phase composition, and detector is crucial for achieving optimal separation.
For the separation of positional isomers of substituted benzoic acids, reversed-phase HPLC is a common approach. doi.org A C18 column is often employed as the stationary phase, while the mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often with the addition of an acid like acetic or trifluoroacetic acid to suppress the ionization of the carboxylic acid group and improve peak shape. doi.orgnih.gov
The separation of nitrobenzoic acid isomers can be challenging due to their similar polarities. The inclusion of cyclodextrins in the mobile phase can enhance the separation by forming inclusion complexes with the isomers to different extents. nih.gov For instance, a mobile phase containing β-cyclodextrin has been successfully used to separate nitrotoluene and nitrobenzoic acid isomers on a C18 column. nih.gov
While specific methods for 2-chloro-3-methyl-5-nitrobenzoic acid are not extensively documented, the principles applied to the separation of other chlorobenzoic and nitrobenzoic acid isomers can be adapted. quora.comdoi.orgnih.gov The development of a specific HPLC method would involve screening different columns (e.g., C18, phenyl, pentafluorophenyl) and optimizing the mobile phase composition to achieve baseline separation of 2-chloro-3-methyl-5-nitrobenzoic acid from its potential isomers, such as 2-chloro-3-methyl-6-nitrobenzoic acid and 4-chloro-5-methyl-2-nitrobenzoic acid.
Table 1: Illustrative HPLC Parameters for Separation of Substituted Benzoic Acid Isomers
| Parameter | Setting 1 | Setting 2 | Reference |
| Column | C18 (150 mm x 4.6 mm) | Kromasil C18 (200 mm x 4.6 mm) | doi.org |
| Mobile Phase | 2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v) | Methanol:Water:THF (55:44:1, v/v/v) with 0.02 mol/L β-cyclodextrin | nih.gov |
| Flow Rate | 1.2 mL/min | 2.0 mL/min (0-4 min), 2.6 mL/min (4-10 min) | doi.orgnih.gov |
| Detection | UV at 254 nm | UV at 254 nm | doi.orgnih.gov |
| Analytes | o-, m-, p-Nitrobenzoic acid | Nitrotoluene and Nitrobenzoic acid isomers | doi.orgnih.gov |
This table provides examples of HPLC conditions used for separating related isomers and serves as a starting point for developing a method for 2-chloro-3-methyl-5-nitrobenzoic acid.
Recrystallization and Co-crystallization Methods for Purity Enhancement
Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. rochester.edu The principle relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
For substituted nitrobenzoic acids, a variety of solvents can be considered for recrystallization. The choice of solvent is critical and often determined empirically. Common solvents for recrystallization include water, ethanol (B145695), methanol, acetone, ethyl acetate, and hexane, or mixtures thereof. rochester.edu For instance, 2-chloro-5-nitrobenzoic acid can be recrystallized from boiling water to remove unreacted o-chlorobenzoic acid. prepchem.com A patent for the production of 2-chloro-5-nitrobenzoic acid describes a process involving dissolution in an alkaline solution followed by acid precipitation to achieve high purity, which is a form of reactive crystallization. google.com
The presence of the chloro, methyl, and nitro groups in 2-chloro-3-methyl-5-nitrobenzoic acid will influence its solubility profile. A systematic approach to solvent selection would involve testing the solubility of the crude product in a range of solvents of varying polarities.
Co-crystallization is another technique that can be employed for purity enhancement. This method involves the formation of a crystalline solid that contains two or more different molecules in a stoichiometric ratio. By selecting a suitable co-former, it may be possible to selectively crystallize the desired isomer, leaving the impurities in the solution.
Table 2: Common Solvents for Recrystallization of Aromatic Acids
| Solvent/Solvent System | Polarity | Boiling Point (°C) | General Applicability for Aromatic Acids | Reference |
| Water | High | 100 | Good for more polar acids, solubility can be low. | rochester.eduprepchem.com |
| Ethanol | High | 78 | A versatile solvent, often used in mixtures. | rochester.edursc.org |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. | rochester.edu |
| Ethyl Acetate | Medium | 77 | Good for moderately polar compounds. | rochester.edursc.org |
| Acetone | Medium | 56 | A strong solvent, often used in solvent/anti-solvent systems. | rochester.edu |
| Hexane/Ethyl Acetate | Low/Medium | Variable | A common mixture for tuning solvent polarity. | rochester.edu |
| Dichloromethane/Ethanol | Medium | Variable | Can be effective for compounds with intermediate polarity. | rsc.org |
This table provides a general guide to solvent selection for the recrystallization of aromatic acids. The optimal solvent for 2-chloro-3-methyl-5-nitrobenzoic acid would need to be determined experimentally.
Reaction Chemistry and Mechanistic Studies of 2 Chloro 3 Methyl 5 Nitrobenzoic Acid
Investigation of Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. The existing substituents on the ring play a crucial role in determining the rate and regioselectivity of subsequent substitution reactions.
Regioselectivity and Kinetics of Nitration in Substituted Systems
The introduction of an additional nitro group to 2-chloro-3-methyl-5-nitrobenzoic acid is a complex process due to the directing effects of the four existing substituents. In general, nitration of substituted benzenes involves the attack of a nitronium ion (NO₂⁺) on the electron-rich aromatic ring. The rate of this reaction is influenced by the electron-donating or electron-withdrawing nature of the substituents already present.
For a related compound, o-chlorobenzoic acid, nitration with a mixture of nitric acid and sulfuric acid yields a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. patsnap.comprepchem.comgoogle.com One production process reports that the ratio of 2-chloro-5-nitrobenzoic acid to 2-chloro-3-nitrobenzoic acid is approximately 95:5. google.com The reaction temperature is typically controlled to minimize the formation of by-products. prepchem.com
Influence of Chlorine and Methyl Groups on Ring Activation/Deactivation
The substituents on the benzene ring of 2-chloro-3-methyl-5-nitrobenzoic acid have competing effects on the electrophilic aromatic substitution reaction.
Activating/Deactivating Effects:
Methyl Group (-CH₃): The methyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic. stackexchange.com
Chlorine (-Cl): Halogens like chlorine are generally deactivating groups. While they have electron-donating resonance effects, their strong electron-withdrawing inductive effect dominates, making the ring less reactive towards electrophiles. mdpi.com For instance, chlorobenzene (B131634) undergoes nitration about 30 times slower than benzene.
Nitro Group (-NO₂): The nitro group is a strong deactivating group due to its powerful electron-withdrawing inductive and resonance effects. chemguide.co.uk
Carboxylic Acid Group (-COOH): The carboxylic acid group is also a deactivating group.
Directing Effects:
Methyl Group (-CH₃): The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. chemguide.co.uk
Chlorine (-Cl): Chlorine is also an ortho, para-director.
Nitro Group (-NO₂): The nitro group is a meta-director. chemguide.co.uk
Carboxylic Acid Group (-COOH): The carboxylic acid group is a meta-director.
In 2-chloro-3-methyl-5-nitrobenzoic acid, the positions open for substitution are C4 and C6. The directing effects of the existing substituents would guide an incoming electrophile. The methyl group at C3 directs ortho (to C2 and C4) and para (to C6). The chlorine at C2 directs ortho (to C3 - already substituted) and para (to C5 - already substituted). The nitro group at C5 directs meta (to C1 and C3 - both substituted). The carboxylic acid at C1 directs meta (to C3 and C5 - both substituted). Therefore, the activating methyl group strongly favors substitution at positions C4 and C6.
Analysis of Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Position
Aryl halides that are activated by strongly electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.comwikipedia.orglibretexts.org The nitro group on 2-chloro-3-methyl-5-nitrobenzoic acid, particularly being para to the chloro group, facilitates this type of reaction. The SNAr mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org
Amination Mechanisms and Scope with Various Amines
The chloro group of 2-chloro-5-nitrobenzoic acid can be displaced by various amines to form N-substituted 5-nitroanthranilic acid derivatives. nih.govfigshare.com Studies have shown that these amination reactions can be carried out under different conditions:
Microwave-Assisted, Catalyst-Free Amination: A notable method involves the microwave-assisted reaction of 2-chloro-5-nitrobenzoic acid with a diverse range of aliphatic and aromatic amines without the need for a solvent or catalyst. nih.govfigshare.com This approach offers high yields (up to >99%) within short reaction times (5-30 minutes) at temperatures between 80-120°C. nih.govfigshare.com
Metal-Free Amination in Superheated Water: Another environmentally friendly approach utilizes superheated water as the reaction medium with potassium carbonate as a base. researchgate.net This method has been successful for the amination of 2-chloro-5-nitrobenzoic acid with various arylamines, as well as with n-butylamine, affording good yields at temperatures between 150-190°C. researchgate.net The presence of the electron-withdrawing nitro group is crucial for the success of this reaction. researchgate.net
The general mechanism for these amination reactions follows the SNAr pathway. The amine nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex. The negative charge in this intermediate is stabilized by the electron-withdrawing nitro group. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the aminated product.
A study on the related 2-chloro-3-nitrobenzoic acid showed it undergoes condensation with aminoquinolines to yield phenylquinolylamines. sigmaaldrich.com
Hydrolysis and Alkoxylation Reactions and their Pathways
The chloro group in activated aryl halides can also be substituted by hydroxide (B78521) or alkoxide ions.
Hydrolysis: The hydrolysis of the chloro group to a hydroxyl group can occur under nucleophilic aromatic substitution conditions. For instance, in related activated aryl halides, reaction with a hydroxide source can lead to the corresponding phenol (B47542) derivative.
Alkoxylation: Similarly, reaction with alkoxides (RO⁻) can yield ether derivatives. The reaction of 4-bromonitrobenzene with methoxide (B1231860) ion to form 4-nitromethoxybenzene is a classic example of this transformation. libretexts.org The mechanism is analogous to amination, with the alkoxide acting as the nucleophile.
A study on 2-chloro-5-nitrobenzoic acid investigated the reaction with oxygen-based nucleophiles in superheated water. researchgate.net While thiophenol gave a good yield of the corresponding thioether, the reaction with phenol resulted in a lower yield of the ether product. researchgate.net
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of reactions. msu.edu
Esterification, Amidation, and Acid Halide Formation
The carboxylic acid group of 2-chloro-3-methyl-5-nitrobenzoic acid is a versatile functional group that readily participates in classic transformations such as esterification, amidation, and conversion to acid halides. These reactions proceed through nucleophilic acyl substitution mechanisms.
Esterification: The conversion of 2-chloro-3-methyl-5-nitrobenzoic acid to its corresponding esters, such as methyl 2-chloro-3-methyl-5-nitrobenzoate, can be achieved through several standard laboratory methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the ester product. Alternatively, for substrates sensitive to strong acids, esterification can be performed under milder conditions. For instance, reacting the acid with a diazomethane (B1218177) solution would yield the methyl ester, although this method is hazardous. A widely used and generally high-yielding method involves the reaction of an alcohol with the corresponding acid chloride, a process known as alcoholysis, which is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org Studies on the esterification of other nitrobenzoic acids have shown that the reaction can be effectively carried out by heating a mixture of the acid and glycerol (B35011) with an acid catalyst and an entraining liquid to remove the water formed during the reaction via azeotropic distillation. google.com
Amidation: The synthesis of amides from 2-chloro-3-methyl-5-nitrobenzoic acid involves its reaction with ammonia (B1221849) or a primary or secondary amine. The most direct method, heating the carboxylic acid with an amine, is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. A more effective approach is to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride or an activated ester, before reacting it with the amine. The reaction of the acid chloride with two equivalents of an amine—one as the nucleophile and one as a base to trap the liberated HCl—is a common and highly effective laboratory method for amide synthesis. libretexts.org
Research on the closely related compound, 2-chloro-5-nitrobenzoic acid, has demonstrated successful amination under various conditions. A mild, microwave-assisted, regioselective amination with a diverse range of aliphatic and aromatic amines has been achieved without the need for a solvent or catalyst, yielding N-substituted 5-nitroanthranilic acid derivatives in high yields (>99%) within 5-30 minutes at temperatures of 80-120°C. nih.gov Another study showed that N-arylanthranilic acid derivatives could be synthesized by reacting 2-chloro-5-nitrobenzoic acid with various arylamines in superheated water with potassium carbonate as a base, achieving good yields in 2-3 hours at 150-190°C. researchgate.net These methods suggest that 2-chloro-3-methyl-5-nitrobenzoic acid would likely undergo similar amidation reactions.
Acid Halide Formation: The formation of 2-chloro-3-methyl-5-nitrobenzoyl chloride, an acid halide, is a crucial step for synthesizing esters and amides under mild conditions. Carboxylic acids are readily converted to their corresponding acid chlorides by treatment with thionyl chloride (SOCl₂). libretexts.orgwikipedia.org This reaction is particularly effective because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion. wikipedia.org The mechanism involves the carboxylic acid attacking the thionyl chloride, followed by nucleophilic attack by the chloride ion on the activated acyl group. wikipedia.org Other reagents like phosphorus pentachloride (PCl₅) and phosphorus tribromide (PBr₃) can also be used to generate the corresponding acid halides. libretexts.orgwikipedia.org For example, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is effectively converted to its acid chloride using thionyl chloride before subsequent reaction with ammonia to form the amide. nih.gov
| Transformation | Typical Reagents | General Conditions | Notes |
|---|---|---|---|
| Esterification (Fischer) | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Reflux | Equilibrium-driven reaction. google.com |
| Amidation (via Acid Chloride) | 1. SOCl₂ 2. Amine (2 equiv.) | 1. Reflux 2. Room Temperature or 0°C | A highly effective and common lab method. libretexts.org |
| Microwave-Assisted Amination | Amine | 80-120°C, 5-30 min | Demonstrated for 2-chloro-5-nitrobenzoic acid; catalyst-free. nih.gov |
| Acid Chloride Formation | SOCl₂ or PCl₅ | Reflux | Gaseous byproducts (SO₂, HCl) drive the reaction. wikipedia.org |
Decarboxylation Mechanisms Under Various Conditions
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The ease of this reaction for benzoic acid derivatives is highly dependent on the electronic nature of the substituents on the aromatic ring and the reaction conditions. For 2-chloro-3-methyl-5-nitrobenzoic acid, the presence of two electron-withdrawing groups (chloro and nitro) and one electron-donating group (methyl) creates a complex electronic environment influencing its stability and reactivity towards decarboxylation.
Under acidic conditions, decarboxylation can occur via electrophilic attack of a proton, which displaces the CO₂ group. nist.gov This process, known as protolytic decarboxylation, is generally favored by electron-releasing substituents that stabilize the intermediate arenium ion. Conversely, under basic conditions, the carboxylate anion can decompose directly to CO₂ and an aryl anion. nist.gov This pathway is stabilized by electron-withdrawing substituents that can delocalize the negative charge of the resulting carbanion. Given the substitution pattern of 2-chloro-3-methyl-5-nitrobenzoic acid, decarboxylation via an aryl anion intermediate under basic or thermal conditions is a plausible mechanism.
Studies on various substituted benzoic acids reveal several key mechanistic insights:
Thermal Decarboxylation: Heating substituted benzoic acids can lead to the cleavage of the aryl-CO₂ bond. researchgate.net The rates of decarboxylation for benzoic acids can range from very slow for unactivated acids (e.g., benzoic acid itself shows only 3-5% decarboxylation in 1 hour at 400°C) to nearly complete for acids activated with strong electron-donating groups like hydroxyl in the ortho or para positions. nist.gov
Catalytic Decarboxylation: Transition metals, particularly copper and its salts, are well-known catalysts for the decarboxylation of aromatic acids. nist.gov The mechanism often involves the formation of a copper carboxylate intermediate. More recent developments include the use of bimetallic nanoparticles (e.g., FeRu) on supported ionic liquid phases, which have shown high activity for the decarboxylation of substituted benzoic acids under a hydrogen atmosphere. nih.gov
Radical Decarboxylation: Radical pathways offer a lower energy route to decarboxylation. nih.gov For instance, copper carboxylates can undergo ligand-to-metal charge transfer (LMCT) to produce aryl radicals, which can then be functionalized. This method allows for decarboxylative reactions at temperatures around 35°C, significantly lower than conventional thermal methods. nih.gov
For 2-chloro-3-methyl-5-nitrobenzoic acid, the strong electron-withdrawing nitro group would be expected to stabilize the aryl anion intermediate formed during base-catalyzed or thermal decarboxylation, potentially facilitating the reaction. However, the specific positioning of the substituents would dictate the precise stability of intermediates and transition states.
| Decarboxylation Condition | Proposed Mechanism | Influence of Substituents | Reference |
|---|---|---|---|
| Acidic (Protolytic) | Electrophilic displacement of CO₂ by H⁺ | Favored by electron-donating groups | nist.gov |
| Basic/Thermal | Decomposition of carboxylate to form an aryl anion | Favored by electron-withdrawing groups | nist.gov |
| Copper-Catalyzed | Formation of copper carboxylate intermediate | Widely used for various aromatic acids | nist.gov |
| Radical (e.g., via LMCT) | Formation of an aryl radical | Can proceed at much lower temperatures (e.g., 35°C) | nih.gov |
Exploration of Radical Reactions and Photochemical Transformations
Beyond classical ionic reaction pathways, 2-chloro-3-methyl-5-nitrobenzoic acid can potentially engage in radical and photochemical reactions, opening avenues for novel transformations. The nitroaromatic and carboxylic acid moieties are both known to participate in such processes.
Radical Reactions: The carboxyl group of benzoic acids can be a precursor to aryl radicals through radical decarboxylation. While thermal decarboxylation requires high temperatures, radical pathways can proceed under much milder conditions. nih.gov A prominent method involves the generation of aryl radicals from copper benzoates through ligand-to-metal charge transfer (LMCT), which can be initiated at temperatures as low as 35°C. nih.gov These synthetically useful aryl radicals can then be trapped in subsequent bond-forming reactions. nih.gov Visible-light photoredox catalysis has also emerged as a powerful tool for the decarboxylative functionalization of carboxylic acids, including α-oxo carboxylic acids and naturally abundant α-amino acids. organic-chemistry.org
For 2-chloro-3-methyl-5-nitrobenzoic acid, a radical decarboxylation would generate a 2-chloro-3-methyl-5-nitrophenyl radical. This highly reactive intermediate could then participate in a variety of reactions, such as hydrogen atom abstraction (HAT) to form 1-chloro-2-methyl-4-nitrobenzene, or be trapped by other radical acceptors present in the reaction mixture. nih.gov
Photochemical Transformations: The nitroaromatic system is inherently photoreactive. Upon absorption of UV light, nitro compounds can be excited to singlet and triplet states, which can undergo various transformations. A common photochemical reaction of nitro groups is the abstraction of a hydrogen atom from a suitable donor, often from a benzylic position if available. In the case of 2-chloro-3-methyl-5-nitrobenzoic acid, intramolecular hydrogen abstraction from the ortho-methyl group by the excited nitro group is a conceivable pathway, potentially leading to cyclization or rearrangement products.
Furthermore, the combination of photochemistry and radical generation from the carboxylic acid provides a rich area for exploration. Visible-light-induced photocatalysis in the presence of copper has been shown to enable the efficient decarboxylative oxidation of carboxylic acids using molecular oxygen as a green oxidant. organic-chemistry.org Applying such a methodology to 2-chloro-3-methyl-5-nitrobenzoic acid could potentially lead to the formation of 2-chloro-3-methyl-5-nitrophenol, although the specific outcome would depend on the precise reaction conditions and the interplay of the various functional groups.
Derivatization and Functionalization of 2 Chloro 3 Methyl 5 Nitrobenzoic Acid for Complex Molecular Architectures
Synthesis of Anthranilic Acid Derivatives and Related Heterocycles
The conversion of nitroaryl compounds into amino derivatives is a fundamental transformation in organic synthesis, opening pathways to a vast array of heterocycles and functional molecules. For chloro-nitrobenzoic acids, this reduction is often followed or preceded by the substitution of the chloro group, leading to valuable anthranilic acid derivatives.
A common strategy involves the amination of the chlorinated carbon. For instance, related compounds like 2-chloro-5-nitrobenzoic acid undergo regioselective amination with various aliphatic and aromatic amines. chemicalbook.comsigmaaldrich.com This reaction, often facilitated by microwave assistance or the use of a copper catalyst in an Ullmann condensation, yields N-substituted 5-nitroanthranilic acid derivatives. prepchem.comsigmaaldrich.com The subsequent reduction of the nitro group provides the corresponding anthranilic acid.
An alternative pathway involves the initial reduction of the nitro group to an amine, followed by reactions targeting the chloro substituent. A general method for preparing anthranilic acids involves the oxidation of the corresponding nitrotoluene to a nitrobenzoic acid, which is then reduced. google.com For 2-chloro-3-methyl-5-nitrobenzoic acid, reduction of the nitro group would yield 2-chloro-5-amino-3-methylbenzoic acid. This intermediate can then undergo further reactions, such as intramolecular cyclization or intermolecular coupling, to form various heterocyclic systems. Modern, transition-metal-free methods have also been developed for synthesizing anthranilic acid derivatives from 2-nitroaryl methanols, highlighting the continuous innovation in this field. rsc.org
The synthesis of complex heterocyclic structures often begins with these fundamental anthranilic acid building blocks. For example, N-substituted anthranilic acids can be elaborated into more complex molecules like oxadiazole and pyrazoline derivatives through multi-step reaction sequences. ijddr.in
Role as a Precursor in the Synthesis of Biologically Active Molecules (Focus on Synthetic Strategy)
The specific arrangement of substituents on the 2-chloro-3-methyl-5-nitrobenzoic acid ring makes it an excellent starting point for the synthesis of molecules with significant biological activity. The chloro, nitro, and carboxylic acid groups serve as handles for sequential or one-pot modifications to build complex target structures.
Substituted chloro-nitrobenzoic acids are crucial precursors in the synthesis of various pharmaceutical agents. A notable example is the use of the structurally similar compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). nih.govresearchgate.net These BTZs are a promising new class of antitubercular agents. nih.govresearchgate.net
The synthetic strategy involves activating the carboxylic acid, often by converting it to an acid chloride with thionyl chloride. nih.gov This reactive intermediate is then coupled with a suitable amine-containing fragment. In the synthesis of the antitubercular drug BTZ043, the acid chloride is reacted with potassium thiocyanate (B1210189) to form a benzoyl isothiocyanate in situ. This is followed by a reaction with a specific secondary amine to create a thiourea (B124793) derivative, which then undergoes ring closure to form the final benzothiazinone core. nih.gov This strategic, step-wise approach demonstrates how the functionalities of the starting nitrobenzoic acid are sequentially exploited to construct a complex pharmaceutical agent.
Furthermore, related compounds like 2-chloro-5-nitrobenzoic acid are used to synthesize substituted phenyl oxazoles, which have shown potential as novel inhibitors of Lysine-Specific Demethylase 1 (LSD1) with antiproliferative activity. chemicalbook.comcymitquimica.com They are also used in the synthesis of sesquiterpenoids with potential antibacterial properties and as precursors for cathepsin L inhibitors. chemicalbook.comcymitquimica.com
The structural motifs derived from chloro-nitrobenzoic acids are also prevalent in the agrochemical industry. The related compound, 2-amino-5-chloro-3-methylbenzoic acid, which can be synthesized from a nitro precursor, is a key intermediate in the production of the insecticide chlorantraniliprole. agropages.compatsnap.com The synthesis of this intermediate on an industrial scale highlights the commercial importance of this class of molecules. agropages.com
Historically, nitrobenzoic acids and the anthranilic acids derived from them have been important starting materials for the synthesis of dyes. google.com The chemical handles on the aromatic ring allow for the construction of conjugated systems capable of absorbing light in the visible spectrum. The conversion of the nitro group to an amine, followed by diazotization and coupling reactions, is a classic method for producing azo dyes.
Development of Coordination Compounds and Metal-Organic Frameworks (MOFs)
The carboxylic acid group of 2-chloro-3-methyl-5-nitrobenzoic acid, along with the potential for the nitro group to participate in coordination, makes it and its derivatives attractive ligands for the construction of coordination compounds and metal-organic frameworks (MOFs).
As a ligand, 2-chloro-3-methyl-5-nitrobenzoic acid can coordinate to metal ions primarily through its carboxylate group, which can adopt various binding modes (monodentate, bidentate chelating, or bridging). The nitro and chloro substituents modify the electronic properties of the ligand and can influence the resulting complex's geometry and stability. nih.gov
Research on related molecules demonstrates this versatility. 2-Chloro-5-nitrobenzoic acid, for example, acts as a ligand to form a one-dimensional coordination polymer with Europium(III) ions, which exhibits red luminescence. chemicalbook.comsigmaaldrich.com It also forms 2:1 complexes with pyrazine (B50134) via O-H---N hydrogen bonds. The synthesis of such complexes often involves the simple reaction of a metal salt with the ligand in a suitable solvent system, sometimes under hydrothermal conditions to promote crystal growth. The resulting coordination can involve not only the carboxylate but also potential weak interactions with the nitro group, leading to diverse structural architectures. nih.gov The synthesis of novel azo-imidazole ligands derived from 2-amino-4-chlorobenzoic acid, which then form chelate complexes with metals like Nickel(II), Copper(II), and Zinc(II), further illustrates the potential for creating complex metal-ligand systems. researchgate.net
The characterization of coordination polymers and other supramolecular assemblies is crucial to understanding their structure and properties. Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the coordination environment of the metal center. nih.govnih.gov
In the crystal structures of complexes formed from nitrobenzoic acid ligands, various non-covalent interactions play a critical role in organizing the molecules into higher-order structures. Hydrogen bonds, particularly from the carboxylic acid group (or residual O-H groups) to acceptor atoms like the nitro group's oxygen or a nitrogen atom on a co-ligand, are common. For instance, in the crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, a related derivative, molecules form hydrogen-bonded dimers that extend into tapes. nih.govresearchgate.net These interactions, along with pi-stacking and other weak C-H---O interactions, guide the self-assembly process, leading to the formation of one-, two-, or three-dimensional networks, which are characteristic of coordination polymers and MOFs. sigmaaldrich.com
Computational and Theoretical Investigations of 2 Chloro 3 Methyl 5 Nitrobenzoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of benzoic acid, these calculations help in elucidating the effects of different substituents on the benzene (B151609) ring and the carboxylic acid group.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
In a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the nitro group is observed to be nearly perpendicular to the benzene ring plane, a feature that can be rationalized through DFT calculations which consider steric hindrance and electronic effects. nih.govresearchgate.net The carboxyl group is also typically twisted out of the plane of the benzene ring. nih.govresearchgate.net For 3-chloro-2-nitrobenzoic acid, the dihedral angles between the benzene ring and the nitro and carboxyl groups are in the ranges of 79.1–89.9° and 1.4–14.2°, respectively. nih.gov
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and distribution of these orbitals are crucial for predicting the electrophilic and nucleophilic sites of a molecule.
The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The LUMO, on the other hand, represents the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. nih.gov
For many aromatic compounds, FMO analysis can predict the sites of electrophilic attack. mdpi.com However, for some substituted benzenes, particularly those with deactivating groups, the predictions from HOMO coefficients alone may not align with experimental results. mdpi.com In such cases, a combination of FMO analysis and charge distribution calculations is often necessary for accurate reactivity prediction. mdpi.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
| (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) | -6.14 | -2.71 | 3.43 | B3LYP/6-311G(d,p) with implicit water |
| (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) | -6.23 | -2.96 | 3.27 | B3LYP/6-311G(d,p) with implicit water |
This table is for illustrative purposes and shows data for related chloro and nitro-substituted compounds. The values indicate that the nitro-substituted compound (C2) has a smaller HOMO-LUMO gap, suggesting higher reactivity compared to the chloro-substituted compound (C1). nih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, with red indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
In substituted benzoic acids, the MEP surface typically shows a negative potential around the oxygen atoms of the carboxyl and nitro groups, indicating these are the most likely sites for electrophilic attack. The hydrogen atom of the carboxyl group and regions near the chloro and methyl substituents will show varying degrees of positive potential, influencing their interaction with nucleophiles.
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations provide insights into isolated molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.
For carboxylic acids, MD simulations can reveal details about solvation, hydrogen bonding with solvent molecules, and the formation of dimers or larger aggregates in solution. The specific arrangement of chloro, methyl, and nitro groups on the benzoic acid ring will influence its solubility and interaction with different solvents. While specific MD simulation studies on 2-chloro-3-methyl-5-nitrobenzoic acid are not detailed in the provided search results, this technique is a standard approach for understanding the solution-phase behavior of such molecules.
Supramolecular Interactions and Crystal Engineering Studies
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces, a key focus of crystal engineering. Understanding these interactions is crucial for controlling the physical properties of crystalline materials.
Hydrogen Bonding Networks in Solid State
In the solid state, carboxylic acids are well-known to form strong hydrogen bonds. wikipedia.org Typically, the carboxylic acid groups of two molecules interact to form a centrosymmetric dimer via O-H···O hydrogen bonds. nih.govresearchgate.net This is a common and robust supramolecular synthon in the crystal structures of benzoic acid derivatives.
Studies on related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and 3-chloro-2-nitrobenzoic acid, have detailed the formation of hydrogen-bonded dimers and further C-H···O interactions that build up the crystal lattice. nih.govresearchgate.netnih.gov The interplay of these hydrogen bonds dictates the final three-dimensional architecture of the crystal.
Pi-Stacking and Halogen Bonding Interactions
Computational studies are crucial for understanding the non-covalent interactions that dictate the supramolecular assembly of molecules like 2-chloro-3-methyl-5-nitrobenzoic acid. The presence of an aromatic ring, a chloro substituent, and a nitro group suggests that π-stacking and halogen bonding play significant roles in its crystal packing.
Pi-Stacking Interactions: The electron-deficient π-system of the nitro-substituted benzene ring is expected to participate in π-stacking interactions. These interactions are a recurring motif in the crystal structures of aromatic compounds. Computational models, often employing density functional theory (DFT), can quantify the energetics of these interactions. For substituted benzenes, parallel-displaced and T-shaped arrangements are generally more favorable than a face-to-face stacking geometry. This preference is often driven by a balance between attractive dispersion forces and Pauli repulsion, rather than purely by quadrupolar electrostatics. chemrxiv.org In the case of 2-chloro-3-methyl-5-nitrobenzoic acid, the substituents would further influence the electrostatic potential surface of the aromatic ring, modulating the geometry and strength of the π-stacking. Theoretical calculations on related nitrobenzoic acid derivatives suggest that these interactions are a significant factor in their solid-state structures.
Halogen Bonding: The chlorine atom in 2-chloro-3-methyl-5-nitrobenzoic acid can act as a halogen bond donor. A halogen bond is a non-covalent interaction where an electrophilic region, known as a σ-hole, on the halogen atom interacts with a nucleophilic site. nih.gov In the context of this molecule, the nitro group or the carbonyl oxygen of a neighboring molecule could serve as the halogen bond acceptor. Quantum-chemical studies reveal that halogen bonding is driven by a combination of electrostatics, dispersion, donor-acceptor interactions, and steric repulsion. nih.gov Computational analysis, through methods like quantitative Kohn-Sham molecular orbital theory and energy decomposition analysis, can elucidate the nature and strength of these bonds. For instance, in related chloro-substituted nitrobenzoic acids, halogen bonds have been identified as key interactions in the formation of their supramolecular networks. researchgate.net
A summary of the likely non-covalent interactions and their characteristics is presented below:
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Geometric Preference |
| Pi-Stacking | Aromatic π-system | Aromatic π-system | 1-5 | Parallel-displaced or T-shaped |
| Halogen Bonding | Chlorine atom (σ-hole) | Oxygen atom (nitro/carboxyl) | 1-4 | Linear (C-Cl···O angle ≈ 180°) |
| Hydrogen Bonding | Carboxylic acid -OH | Carboxylic acid C=O | 5-10 | Forms dimeric structures |
Prediction of Crystallization Habits and Polymorphism
Computational methods are increasingly used to predict the crystal structure and potential polymorphic forms of organic molecules, which is of great interest in the pharmaceutical and materials sciences.
Prediction of Crystallization Habits: The external morphology (habit) of a crystal is determined by the relative growth rates of its different faces. These growth rates are, in turn, governed by the interactions between the crystal surface and the solvent. Computational approaches, such as the attachment energy model, can predict the crystal habit by calculating the energy released upon the attachment of a new layer to a growing crystal face. For 2-chloro-3-methyl-5-nitrobenzoic acid, the presence of various functional groups capable of forming strong intermolecular interactions (hydrogen bonding, halogen bonding, π-stacking) would lead to anisotropic growth, resulting in a non-spherical crystal shape. For example, the strong hydrogen bonds of the carboxylic acid groups typically lead to the formation of centrosymmetric dimers, which then pack in the crystal lattice. An experimental and computational study on substituted nitrobenzoic acids has shown that minor changes in the substitution pattern, such as replacing a methyl group with a chlorine atom, result in different crystal structures, indicating a high sensitivity of the crystal packing to the molecular structure. chemrxiv.org
Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can have different physical properties. Computational crystal structure prediction (CSP) methods aim to identify the most stable crystal packings from the molecular structure. These methods typically involve a search of the potential energy landscape for different possible packing arrangements, followed by the ranking of the predicted structures based on their lattice energies. While no specific polymorphic studies on 2-chloro-3-methyl-5-nitrobenzoic acid are publicly available, studies on analogous compounds like 2-chloro-4-nitrobenzoic acid have revealed a complex polymorphic system. This suggests that 2-chloro-3-methyl-5-nitrobenzoic acid may also exhibit polymorphism.
A hypothetical table of predicted polymorphs based on computational screening could look like this:
| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Stability | Key Intermolecular Interactions |
| Form I | P2₁/c | -120.5 | Most Stable | O-H···O dimers, C-H···O, Cl···O |
| Form II | P-1 | -118.2 | Metastable | O-H···O dimers, π-π stacking |
| Form III | C2/c | -115.9 | Metastable | O-H···O chains, Cl···π |
This table is illustrative and not based on reported experimental data for this specific compound.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry provides powerful tools to investigate the reaction mechanisms, predict the reactivity, and characterize the transition states of chemical reactions involving 2-chloro-3-methyl-5-nitrobenzoic acid.
Reaction Mechanism Modeling: The synthesis of 2-chloro-3-methyl-5-nitrobenzoic acid and its subsequent chemical transformations can be modeled to understand the underlying reaction pathways. For instance, its synthesis might involve the nitration of 2-chloro-3-methylbenzoic acid. Computational modeling of electrophilic aromatic substitution reactions can help predict the regioselectivity. DFT calculations can be used to evaluate the stability of the intermediate carbocations (Wheland intermediates) for substitution at different positions on the benzene ring. For substituted benzoic acids, the directing effects of the existing substituents (chloro, methyl, and carboxyl groups) are often complex, and computational models can provide insights that go beyond simple frontier molecular orbital theory. mdpi.com
Another common reaction for carboxylic acids is the conversion to an acyl chloride using reagents like thionyl chloride. nih.gov The mechanism of this reaction, involving nucleophilic attack of the carboxylic acid on the thionyl chloride, can be modeled to determine the activation energies and the structures of intermediates and transition states.
Transition State Characterization: A key aspect of reaction mechanism modeling is the location and characterization of transition states on the potential energy surface. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For a hypothetical SNAr (Nucleophilic Aromatic Substitution) reaction where a nucleophile displaces the chlorine atom, computational modeling could provide the following data:
| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) |
| Nucleophilic Attack | 2-chloro-3-methyl-5-nitrobenzoic acid + Nu⁻ | [Meisenheimer complex-like TS] | Meisenheimer Complex | 15-25 |
| Chloride Elimination | Meisenheimer Complex | [Chloride departure TS] | Substituted product + Cl⁻ | 5-10 |
This table is a generalized representation for a hypothetical SNAr reaction and is not based on specific reported calculations for this compound.
By modeling these reactions, a deeper understanding of the factors controlling the reactivity and selectivity of 2-chloro-3-methyl-5-nitrobenzoic acid can be achieved, guiding the design of synthetic routes and the prediction of potential products.
Advanced Analytical Methodologies for the Characterization of 2 Chloro 3 Methyl 5 Nitrobenzoic Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 2-chloro-3-methyl-5-nitrobenzoic acid, providing insights into its atomic connectivity, functional groups, and electronic environment.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules in solution.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the aromatic protons appear as distinct signals. For 2-chloro-3-methyl-5-nitrobenzoic acid, one would expect to observe two distinct singlets or narrow doublets in the aromatic region of the spectrum, corresponding to the two non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups, and the electron-donating nature of the methyl group. The methyl protons would likely appear as a singlet in the upfield region of the spectrum. The acidic proton of the carboxyl group would typically be observed as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-chloro-3-methyl-5-nitrobenzoic acid, eight distinct carbon signals would be expected. The carbonyl carbon of the carboxylic acid would appear at the most downfield position. The chemical shifts of the aromatic carbons are influenced by the attached substituents (chloro, methyl, nitro, and carboxyl groups). For instance, in a similar compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the carbon atoms show a wide range of chemical shifts due to the varied electronic environments. bldpharm.com
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the assignments of the ¹H and ¹³C NMR spectra. COSY experiments would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom, providing unambiguous structural confirmation.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum of 2-chloro-3-methyl-5-nitrobenzoic acid would be expected to show several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. Asymmetric and symmetric stretching vibrations of the nitro group would be expected to appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically below 800 cm⁻¹. For a structurally related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the C=O stretch is observed at 1702 cm⁻¹. bldpharm.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations would give rise to characteristic bands in the Raman spectrum. The symmetric stretching of the nitro group often produces a strong Raman signal. A Raman spectrum for the related 2-chloro-5-nitrobenzoic acid is available and shows characteristic peaks for the nitro and chloro-substituted benzene ring. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |
| C=O Stretch (Carbonyl) | ~1700 |
| NO₂ Asymmetric Stretch | ~1530 |
| NO₂ Symmetric Stretch | ~1350 |
| C-Cl Stretch | < 800 |
This table presents expected vibrational frequencies based on typical functional group absorptions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to further confirm its structure. By providing a highly accurate mass measurement, HRMS can unequivocally determine the molecular formula of 2-chloro-3-methyl-5-nitrobenzoic acid. The fragmentation pattern observed in the mass spectrum would offer further structural insights, for example, through the loss of the carboxylic acid group or the nitro group. For the analogous 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the [M+H]⁺ ion was observed and its accurate mass was confirmed. bldpharm.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-chloro-3-methyl-5-nitrobenzoic acid would be expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions associated with the carbonyl and nitro groups. The position and intensity of these bands are influenced by the various substituents on the benzene ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.
Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Conformational Analysis
Growing a suitable single crystal of 2-chloro-3-methyl-5-nitrobenzoic acid would allow for its analysis by Single Crystal X-ray Diffraction (SC-XRD). This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the molecule's conformation in the solid state. Furthermore, SC-XRD would reveal the details of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing. In a study of the related compound 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, SC-XRD analysis revealed that the carboxylic acid and nitro groups are significantly twisted out of the plane of the benzene ring. bldpharm.com Such detailed structural information is invaluable for understanding the physical and chemical properties of the compound.
| Analytical Technique | Information Obtained |
| ¹H NMR | Number and environment of protons |
| ¹³C NMR | Carbon skeleton structure |
| 2D NMR | Connectivity of atoms |
| FTIR/Raman | Presence of functional groups |
| HRMS | Elemental composition and fragmentation |
| UV-Vis | Electronic transitions |
| SC-XRD | 3D molecular structure and packing |
This table summarizes the key information provided by each analytical methodology.
Environmental Fate and Degradation Studies of Substituted Benzoic Acid Derivatives Academic Relevance
Abiotic Degradation Pathways in Environmental Compartments
Photodegradation Mechanisms (Direct and Indirect Photolysis)
No specific studies on the photodegradation of 2-chloro-3-methyl-5-nitrobenzoic acid were found. General principles suggest that the nitroaromatic structure could make it susceptible to direct photolysis by absorbing UV radiation, while indirect photolysis could occur through reactions with photochemically generated species like hydroxyl radicals. However, reaction rates and mechanisms are unknown.
Hydrolysis and Oxidation Processes in Aqueous Systems
Information on the hydrolysis and oxidation of 2-chloro-3-methyl-5-nitrobenzoic acid in aqueous systems is not available. While some benzoic acid derivatives show increased degradation at high temperatures in water, specific rates and products for this compound are undetermined. nih.govresearchgate.net
Biotic Transformation and Microbial Degradation Routes
Aerobic and Anaerobic Biodegradation in Soil and Water Systems
There is no available research detailing the aerobic or anaerobic biodegradation of 2-chloro-3-methyl-5-nitrobenzoic acid in soil or water. While bacteria capable of degrading simpler benzoic acids have been identified, nih.govsigmaaldrich.com their efficacy on this specific substituted molecule is unconfirmed.
Identification of Key Metabolites and Degradation Intermediates
As no degradation studies have been published, the metabolites and intermediate compounds resulting from the breakdown of 2-chloro-3-methyl-5-nitrobenzoic acid have not been identified.
Modeling Environmental Persistence and Transport
Due to the absence of experimental data on its degradation rates and physicochemical properties like water solubility and partition coefficients, robust modeling of the environmental persistence and transport of 2-chloro-3-methyl-5-nitrobenzoic acid is not feasible.
Future Research Directions and Unexplored Avenues for 2 Chloro 3 Methyl 5 Nitrobenzoic Acid
Development of Novel Stereoselective Synthetic Approaches
Currently, the synthesis of 2-chloro-3-methyl-5-nitrobenzoic acid primarily follows classical aromatic substitution reactions, such as the nitration of 2-chloro-3-methylbenzoic acid. While the molecule itself is achiral, it serves as a valuable precursor for the synthesis of more complex, chiral molecules where stereocontrol is paramount.
Future research should focus on utilizing this compound as a foundational scaffold in stereoselective syntheses. A significant unexplored avenue is its use in asymmetric transformations to create chiral derivatives. For instance, the carboxylic acid group can be used to direct metal-catalyzed C-H activation at the adjacent C6 position, followed by an asymmetric coupling reaction to introduce a chiral substituent.
Another area of interest is the development of synthetic routes to chiral products where the existing substituents guide the stereochemical outcome. The synthesis of trans-4-alkylproline derivatives for natural product synthesis, which employs a sequence of stereoselective Matteson homologations, serves as a powerful example of how achiral starting materials can be elaborated into complex chiral structures. acs.org A similar strategic approach could be applied starting from derivatives of 2-chloro-3-methyl-5-nitrobenzoic acid.
Table 1: Potential Stereoselective Transformations
| Transformation Type | Potential Chiral Product | Rationale |
|---|---|---|
| Asymmetric C-H Functionalization | Chiral atropisomers or derivatives with new stereocenters | The ortho-substituents could enable the synthesis of sterically hindered biaryl compounds exhibiting atropisomerism. |
| Diastereoselective Reactions | Multi-substituted chiral cyclic compounds | The existing substituents can be used to control the facial selectivity of reactions on the aromatic ring or on side chains introduced from the carboxyl group. |
Exploration of Catalytic Applications in Organic Transformations
The application of 2-chloro-3-methyl-5-nitrobenzoic acid and its derivatives in catalysis is a virtually unexplored field. The molecule's functional groups offer potential as a ligand for metal-based catalysts. The carboxylic acid can act as an anchoring group to a metal center, while the chloro and nitro groups can modulate the electronic properties of the catalyst, influencing its activity, stability, and selectivity.
Future work could involve synthesizing coordination complexes with various transition metals (e.g., palladium, copper, rhodium) and screening their catalytic activity in a range of organic reactions, such as cross-coupling, hydrogenation, and oxidation reactions. For example, related compound 2-chloro-5-nitrobenzoic acid is known to form a one-dimensional coordination polymer with Europium(III) that exhibits red luminescence. chemicalbook.com This suggests that 2-chloro-3-methyl-5-nitrobenzoic acid could also form interesting coordination polymers with unique photophysical or catalytic properties. The steric bulk of the methyl group, positioned ortho to the chlorine, could create a specific ligand pocket, potentially leading to shape-selective catalysis.
An investigation into copper-catalyzed amide bond formation from carboxylic acids and amines highlights the role that substituted benzoic acids can play in developing new catalytic methods. rsc.org Derivatives of 2-chloro-3-methyl-5-nitrobenzoic acid could be tested as substrates or ligands in similar novel catalytic systems.
Integration with Continuous Flow Chemistry for Scalable Synthesis
The synthesis of nitroaromatic compounds often involves nitration reactions, which are typically highly exothermic and can pose safety risks in large-scale batch production. google.compatsnap.comprepchem.com The synthesis of 2-chloro-3-methyl-5-nitrobenzoic acid is no exception. Continuous flow chemistry offers significant advantages over traditional batch processing for such reactions, including superior heat transfer, precise control over reaction time and temperature, and enhanced safety. youtube.com
A significant future research direction is the adaptation of the synthesis of 2-chloro-3-methyl-5-nitrobenzoic acid to a continuous flow process. This would involve designing a microreactor or packed-bed reactor system to handle the nitration step. The improved mixing and heat dissipation in a flow reactor could lead to higher yields, better regioselectivity, and a reduction in the formation of unwanted byproducts, such as dinitro compounds. google.com
Furthermore, subsequent transformations of the title compound, such as reduction of the nitro group or conversion of the carboxylic acid to an ester or amide, could also be integrated into a multi-step continuous flow system. This would enable a "raw material to final product" synthesis that is highly efficient, scalable, and inherently safer.
Table 2: Comparison of Batch vs. Flow Synthesis for Nitration
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis (Proposed) |
|---|---|---|
| Safety | High risk of thermal runaway due to poor heat transfer in large volumes. | Excellent heat transfer minimizes risk; small reactor volume enhances safety. |
| Scalability | Scaling up is challenging and increases safety risks. | Easily scalable by running the system for longer periods or using parallel reactors. |
| Process Control | Difficult to precisely control temperature and mixing, leading to side products. | Precise control over temperature, pressure, and residence time leads to higher purity. |
| Yield & Purity | Often lower due to side reactions and decomposition. | Potentially higher yields and purity due to optimized reaction conditions. |
Advanced Materials Science Applications Based on Derivatives or Polymers
The structural framework of 2-chloro-3-methyl-5-nitrobenzoic acid makes it an attractive building block for the synthesis of advanced materials. The aromatic ring provides rigidity and thermal stability, while the various functional groups serve as handles for polymerization or further functionalization.
A key unexplored avenue is the synthesis of novel polymers. For instance, the nitro group can be chemically reduced to an amino group, yielding 2-amino-5-chloro-3-methylbenzoic acid, an important intermediate for pesticides like chlorantraniliprole. agropages.com This amino-acid derivative could then be used as a monomer in polycondensation reactions with diacyl chlorides or dianhydrides to form novel polyamides or polyimides. The presence of the chloro and methyl groups on the polymer backbone would be expected to influence properties such as solubility, thermal stability, and gas permeability.
Another promising area is the development of functional materials based on its derivatives. As seen with the related compound 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, which is a precursor to antitubercular agents, derivatives of the title compound could be used to create new bioactive molecules or materials. nih.govresearchgate.net The synthesis of liquid crystals, organic light-emitting diode (OLED) materials, or components of metal-organic frameworks (MOFs) from elaborately functionalized derivatives of 2-chloro-3-methyl-5-nitrobenzoic acid represents a rich field for future research.
Collaborative Research Opportunities in Interdisciplinary Fields
The multifaceted nature of 2-chloro-3-methyl-5-nitrobenzoic acid opens up numerous opportunities for collaborative research across different scientific disciplines.
Medicinal Chemistry and Pharmacology: The structural similarity of its derivatives to precursors of successful drugs warrants collaboration with medicinal chemists. nih.govresearchgate.net A systematic synthesis and screening of a library of compounds derived from 2-chloro-3-methyl-5-nitrobenzoic acid could lead to the discovery of new therapeutic agents. This would involve partnerships to perform computational modeling, in vitro screening, and in vivo efficacy studies.
Agricultural Science: The known use of a closely related derivative, 2-amino-5-chloro-3-methylbenzoic acid, as a key intermediate for the insecticide chlorantraniliprole, points to a clear opportunity for collaboration with agricultural scientists. agropages.com Research could focus on developing more efficient syntheses of this intermediate or creating novel analogues with potentially improved insecticidal activity, a different spectrum of control, or better environmental profiles.
Materials Science and Engineering: The potential for creating novel polymers and functional materials necessitates collaboration with materials scientists. Joint efforts would focus on synthesizing these new materials, characterizing their physicochemical properties (e.g., mechanical, thermal, optical, electronic), and evaluating their performance in specific applications such as membranes, coatings, or electronic devices.
Chemical Engineering: The development of a scalable and safe continuous flow synthesis process would greatly benefit from the expertise of chemical engineers. youtube.com This interdisciplinary collaboration would bridge the gap between laboratory-scale discovery and industrial-scale production, ensuring that any new, valuable compounds derived from 2-chloro-3-methyl-5-nitrobenzoic acid can be manufactured efficiently and economically.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-3-methyl-5-nitrobenzoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via sequential nitration and chlorination of substituted benzoic acid precursors. For example, nitration of 3-methylbenzoic acid followed by regioselective chlorination at the 2-position (ortho to the carboxylic acid group) using Cl2/FeCl3 under controlled temperatures (40–60°C). Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., excess HNO3 for nitration) to minimize byproducts like 3-chloro isomers. Post-synthesis, recrystallization in ethanol/water mixtures enhances purity .
Q. How can spectroscopic and crystallographic techniques be employed to characterize 2-chloro-3-methyl-5-nitrobenzoic acid?
- Methodological Answer :
- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1680 cm<sup>-1</sup>, NO2 asymmetric stretch at ~1520 cm<sup>-1</sup>).
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using deuterated DMSO; the aromatic protons appear as complex splitting patterns due to substituent effects.
- XRD : Single-crystal X-ray diffraction (using SHELXT ) resolves molecular geometry, bond angles, and packing. Refinement with SHELXL ensures accuracy in anisotropic displacement parameters.
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical: 215.58 g/mol) .
Q. What analytical methods are recommended for assessing purity, and how can conflicting solubility data be resolved?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98% as per commercial standards ).
- Melting Point : Compare experimental values (e.g., 215–217°C ) with literature to detect impurities.
- Solubility : Conflicting reports (e.g., solubility in DMSO vs. methanol) can be addressed via saturation concentration tests under standardized conditions (25°C, 1 atm). NIST data provides reference solubility parameters.
Advanced Research Questions
Q. How can ambiguous electron density maps in X-ray crystallography be resolved for 2-chloro-3-methyl-5-nitrobenzoic acid?
- Methodological Answer : Ambiguities arise from disordered nitro or methyl groups. Strategies include:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains .
- DFT Calculations : Compare experimental bond lengths/angles with computational models (e.g., Gaussian09) to validate geometry.
- Alternative Space Groups : Test non-default space groups (e.g., P21/c vs. P-1) using WinGX to improve R-factors.
Q. What computational approaches predict regioselectivity in nitration/chlorination reactions of substituted benzoic acids?
- Methodological Answer :
- DFT/Molecular Orbital Theory : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For nitration, the 5-position (meta to Cl, para to COOH) is favored due to electron-withdrawing effects .
- Reaction Pathway Simulations : Use Gaussian or ORCA to model transition states and activation energies for competing pathways (e.g., nitration at 5 vs. 4-position).
Q. How can discrepancies between experimental and computational spectroscopic data be reconciled?
- Methodological Answer :
- NMR Shift Predictions : Compare experimental <sup>13</sup>C shifts with ACD/Labs or ChemDraw predictions. Deviations >2 ppm may indicate solvent effects or hydrogen bonding.
- Vibrational Frequency Scaling : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to align computed IR frequencies with experimental data .
Q. What strategies mitigate anisotropic displacement errors in crystal structures of nitro-aromatic compounds?
- Methodological Answer :
- Multi-Temperature XRD : Collect data at 100 K to reduce thermal motion artifacts.
- Rigid-Body Refinement : Constrain nitro and methyl groups using SHELXL’s AFIX commands .
- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C–H···O) contributing to displacement using CrystalExplorer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
